molecular formula C14H19N3O3 B2465560 N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide CAS No. 2034618-91-0

N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide

Cat. No.: B2465560
CAS No.: 2034618-91-0
M. Wt: 277.324
InChI Key: QJHVOJLDLUEONM-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.32 g/mol . Its CAS registration number is 2034618-91-0 . This compound features a molecular structure that incorporates both acetamide and piperidine rings, a motif found in various pharmacologically active substances. For instance, compounds with piperidine and pyridine elements are investigated for their potential as antifungal agents , and other piperidine-containing molecules have been studied in neurological research, such as in vitro antiglioma models . Similarly, related molecular frameworks are explored as inhibitors for enzymes like carbonic anhydrase IX, a validated antitumor target . The presence of these structural components suggests potential research applications in medicinal chemistry and drug discovery for investigating new therapeutic agents. Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules or as a reference standard in analytical studies. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-oxo-2-(3-pyridin-4-yloxypiperidin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-11(18)16-9-14(19)17-8-2-3-13(10-17)20-12-4-6-15-7-5-12/h4-7,13H,2-3,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHVOJLDLUEONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the pyridinyl group and the acetamide moiety. One common synthetic route involves the reaction of 4-hydroxypyridine with piperidine under basic conditions to form the pyridinyl-piperidine intermediate. This intermediate is then reacted with an acylating agent such as acetic anhydride to introduce the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

  • Cancer Research
    • Mechanism : The compound's ability to inhibit iNOS has been linked to reduced tumor growth in preclinical models. By modulating nitric oxide levels, it may alter the tumor microenvironment, making it less conducive to cancer cell proliferation.
    • Case Study : In vitro studies demonstrated that N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide significantly reduced the viability of cancer cell lines through apoptosis induction.
  • Neurological Disorders
    • Mechanism : The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.
    • Case Study : Research indicated that administration of this compound in animal models of neurodegeneration resulted in improved cognitive function and reduced markers of oxidative stress.
  • Anti-inflammatory Applications
    • Mechanism : By inhibiting iNOS, the compound can mitigate chronic inflammation, which is a common pathway in various diseases.
    • Case Study : Animal studies have shown that treatment with this compound led to decreased levels of pro-inflammatory cytokines in models of rheumatoid arthritis.

Data Tables

Application AreaMechanism of ActionKey Findings
Cancer ResearchiNOS inhibitionReduced tumor growth in vitro
Neurological DisordersNeuroprotection and anti-inflammatory effectsImproved cognitive function in animal models
Anti-inflammatory ApplicationsModulation of cytokine productionDecreased pro-inflammatory markers

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Their Implications

The compound’s uniqueness lies in the pyridin-4-yloxy substitution on the piperidine ring. Below is a comparison with structurally related compounds from the literature:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents/Modifications Molecular Formula Melting Point (°C) Key Features
Target Compound Piperidine-linked acetamide 3-(Pyridin-4-yloxy)piperidine C₁₄H₁₈N₃O₃* N/A Pyridinyl ether enhances polarity; potential for π-π stacking interactions
3-(2-Oxo-2-(piperidin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione (2e) Quinazoline dione + acetamide-piperidine Unsubstituted piperidine C₁₅H₁₇N₃O₃ 204 High crystallinity; dual biological activity (e.g., enzyme inhibition)
3-(2-Morpholino-2-oxoethyl)quinazoline-2,4(1H,3H)-dione (2f) Quinazoline dione + morpholine-acetamide Morpholine ring (oxygen atom) C₁₄H₁₅N₃O₄ 254–255 Increased solubility due to morpholine; higher thermal stability
N-(3-(2-Isobutyrylhydrazinecarbonyl)-4-methoxyphenyl)-2-oxo-2-(piperidin-1-yl)acetamide (2) Piperidine-acetamide + aryl hydrazine Methoxyphenyl and hydrazine groups C₁₉H₂₅N₅O₅ N/A Extended conjugation may improve DNA intercalation or kinase binding
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide Phenoxyacetamide + pyrimidine-piperazine Pyrimidine-piperazine core C₂₅H₃₂N₈O₃ N/A Dual heterocyclic systems likely enhance kinase inhibition

*Hypothetical formula based on structural analysis.

Thermal Stability and Crystallinity

  • Higher melting points in morpholine-containing compounds (e.g., 254–255°C for 2f) suggest greater thermal stability than piperidine analogs (204°C for 2e).

Biological Activity

N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide is a synthetic compound with a unique structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex arrangement of functional groups, including a piperidine ring and a pyridine moiety. Its molecular formula is C16H19N3O4C_{16}H_{19}N_{3}O_{4}, with a molecular weight of 317.34 g/mol. The presence of these structural elements is believed to contribute significantly to its biological activity.

This compound interacts with specific molecular targets within the body, potentially modulating the activity of various receptors and enzymes. This interaction may lead to several biological effects, including:

  • Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent, particularly through mechanisms involving apoptosis induction in cancer cells.
  • Neuropharmacological Effects : Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

Anticancer Properties

Recent studies have highlighted the compound's anticancer properties. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines. A notable study indicated that it exhibited better cytotoxicity compared to standard chemotherapy agents like bleomycin in FaDu hypopharyngeal tumor cells .

Cell Line IC50 (µM) Comparison Agent IC50 (µM)
FaDu5.5Bleomycin8.0
MCF-71.755-Fluorouracil17.02
MDA-MB-2319.465-Fluorouracil11.73

This data suggests that this compound may be a viable candidate for further development as an anticancer therapeutic.

Neuropharmacological Potential

The compound's structural characteristics also indicate potential for neuropharmacological applications, particularly in modulating neurotransmitter systems involved in conditions like Alzheimer's disease. Research into related piperidine derivatives has shown efficacy in inhibiting cholinesterase, which is crucial for managing symptoms associated with neurodegenerative diseases .

Case Studies and Research Findings

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on FaDu cells, demonstrating significant apoptosis induction and cell cycle arrest at G2/M phase .
  • Cholinesterase Inhibition : In a multi-targeted approach to Alzheimer's treatment, compounds similar to this compound showed dual inhibition of cholinesterase and beta-secretase enzymes, indicating potential for cognitive enhancement .
  • Safety Profile Assessment : Preliminary toxicity studies conducted on animal models indicated that the compound exhibited a favorable safety profile at therapeutic doses, suggesting its viability for further clinical evaluation .

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